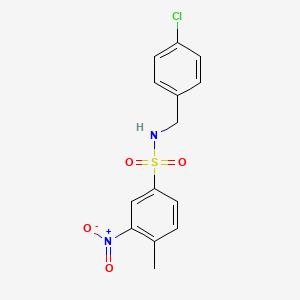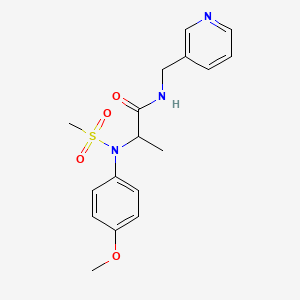
N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide
説明
N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that is widely used in veterinary medicine to treat bacterial infections in animals. It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid. Sulfachloropyridazine has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Salmonella spp., and Staphylococcus spp.
作用機序
N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine inhibits the growth of bacteria by interfering with the synthesis of folic acid. Folic acid is an essential vitamin that bacteria need for the synthesis of nucleic acids and proteins. N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This leads to a depletion of folic acid in the bacteria, which ultimately leads to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine has been shown to have a number of biochemical and physiological effects on bacteria. It has been shown to inhibit the synthesis of nucleic acids and proteins, as well as to disrupt the cell membrane and cell wall of bacteria. N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine has also been shown to induce oxidative stress in bacteria, which can lead to cell death.
実験室実験の利点と制限
N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available antibiotic. It is also effective against a wide range of bacteria, which makes it a useful tool for studying bacterial physiology and metabolism. However, one limitation is that it can be toxic to certain cell types, which can limit its use in certain experiments. Additionally, some bacteria have developed resistance to sulfachloropyridazine, which can limit its effectiveness in certain applications.
将来の方向性
There are a number of future directions for research on sulfachloropyridazine. One area of research is the development of new antibiotics and antimicrobial agents that are effective against bacteria that have developed resistance to sulfonamides. Another area of research is the investigation of the mechanism of bacterial resistance to sulfonamides, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, further research is needed to fully understand the biochemical and physiological effects of sulfachloropyridazine on bacteria, which could lead to new insights into bacterial physiology and metabolism.
科学的研究の応用
N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine has been widely used in scientific research as a tool to study bacterial physiology and metabolism. It has been used to investigate the mechanism of bacterial resistance to sulfonamides, as well as to study the effect of sulfonamides on bacterial gene expression. N-(4-chlorobenzyl)-4-methyl-3-nitrobenzenesulfonamideyridazine has also been used in the development of new antibiotics and antimicrobial agents.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-2-7-13(8-14(10)17(18)19)22(20,21)16-9-11-3-5-12(15)6-4-11/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOOLFKCGTVNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)
![N-{[(2-ethoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926275.png)
![3,5-dichloro-4-methoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3926284.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3926296.png)
![3-methyl-5-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B3926307.png)
![2-bromo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926309.png)
![ethyl 4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3926312.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B3926318.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926321.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926340.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)
![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)
![methyl [(4-ethoxybenzyl)oxy]carbamate](/img/structure/B3926351.png)